1-[6-(Aminomethyl)-4-hydroxypyridin-2-YL]ethanone
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Overview
Description
1-[6-(Aminomethyl)-4-hydroxypyridin-2-YL]ethanone is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol This compound features a pyridine ring substituted with an aminomethyl group at the 6-position and a hydroxyl group at the 4-position, along with an ethanone group at the 2-position
Preparation Methods
The synthesis of 1-[6-(Aminomethyl)-4-hydroxypyridin-2-YL]ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-hydroxy-6-methylpyridine with formaldehyde and ammonia to introduce the aminomethyl group, followed by oxidation to form the ethanone group . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-[6-(Aminomethyl)-4-hydroxypyridin-2-YL]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[6-(Aminomethyl)-4-hydroxypyridin-2-YL]ethanone has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[6-(Aminomethyl)-4-hydroxypyridin-2-YL]ethanone involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, while the hydroxyl and ethanone groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
1-[6-(Aminomethyl)-4-hydroxypyridin-2-YL]ethanone can be compared with other similar compounds, such as:
1-(3-Hydroxypyridin-4-yl)ethanone: Similar structure but lacks the aminomethyl group, leading to different reactivity and applications.
1-(Aminomethyl)-2-(arylacetyl)-1,2,3,4-tetrahydroisoquinoline: Contains a tetrahydroisoquinoline ring instead of a pyridine ring, resulting in different biological activities. The unique combination of functional groups in this compound provides distinct properties and applications compared to these similar compounds.
Properties
Molecular Formula |
C8H10N2O2 |
---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
2-acetyl-6-(aminomethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C8H10N2O2/c1-5(11)8-3-7(12)2-6(4-9)10-8/h2-3H,4,9H2,1H3,(H,10,12) |
InChI Key |
IULFGYXLZXLZIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=O)C=C(N1)CN |
Origin of Product |
United States |
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